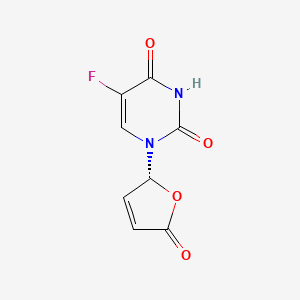
2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- is a heterocyclic compound that contains a pyrimidinedione core structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the fluorine atom and the furan ring contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, a multi-component reaction involving an aldehyde, a β-ketoester, and urea, can be modified to produce the desired pyrimidinedione derivative . The reaction conditions often require the use of strong acids or bases as catalysts and may be conducted under solvent-free conditions or with the assistance of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts and solvents are crucial for cost-effective and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrimidinedione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidinedione compounds .
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pentofuranosyl-2,4(1H,3H)-pyrimidinedithione
- 3,4-Dihydropyrimidin-2(1H)-one derivatives
- 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- is unique due to the presence of the fluorine atom and the furan ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its potential as a versatile and valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
73364-37-1 |
|---|---|
Molekularformel |
C8H5FN2O4 |
Molekulargewicht |
212.13 g/mol |
IUPAC-Name |
5-fluoro-1-[(2R)-5-oxo-2H-furan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H5FN2O4/c9-4-3-11(8(14)10-7(4)13)5-1-2-6(12)15-5/h1-3,5H,(H,10,13,14)/t5-/m1/s1 |
InChI-Schlüssel |
SFIXHOUKEHBYIP-RXMQYKEDSA-N |
Isomerische SMILES |
C1=CC(=O)O[C@H]1N2C=C(C(=O)NC2=O)F |
Kanonische SMILES |
C1=CC(=O)OC1N2C=C(C(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
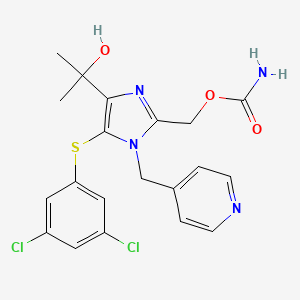

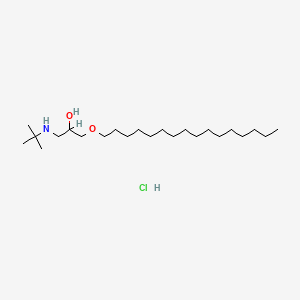
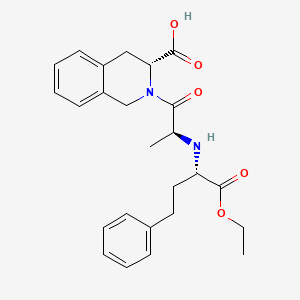
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
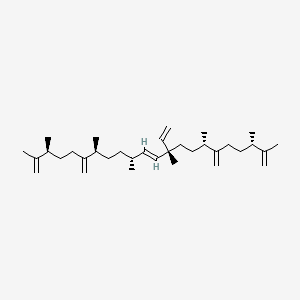

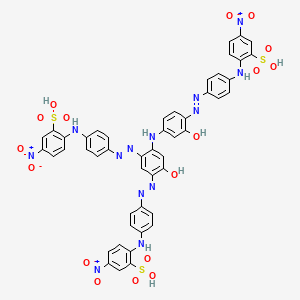
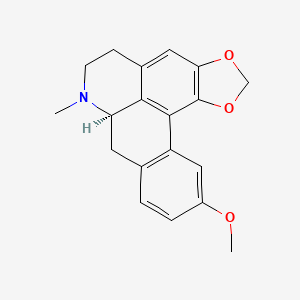
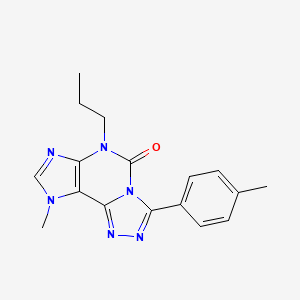
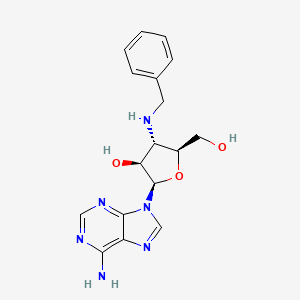
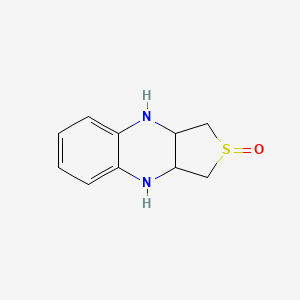
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
